molecular formula C22H26N2O4 B2708114 1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione CAS No. 1008185-96-3

1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2708114
CAS No.: 1008185-96-3
M. Wt: 382.46
InChI Key: IORXJRSIJHADJJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a central dione core substituted with a 3,4-dimethoxyphenethyl group at the 1-position and a 4-ethylphenylamino moiety at the 3-position. Its synthesis likely involves nucleophilic substitution or amidation reactions, as inferred from analogous pyrrolidine-2,5-dione derivatives described in the literature .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-15-5-8-17(9-6-15)23-18-14-21(25)24(22(18)26)12-11-16-7-10-19(27-2)20(13-16)28-3/h5-10,13,18,23H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORXJRSIJHADJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives and has shown promise in various pharmacological studies. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione includes:

  • A pyrrolidine ring
  • Dimethoxyphenethyl moiety
  • An ethylphenyl amino group

This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors, influencing physiological responses.

In Vitro Studies

Research indicates that 1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione exhibits significant activity against certain biological targets. For instance:

  • 5-HT1A Receptor Affinity : Studies have shown that similar pyrrolidine derivatives demonstrate potent binding affinity for the 5-HT1A receptor and serotonin transporter (SERT) proteins . Compounds with similar structures have been evaluated for their agonistic properties at these receptors.

In Vivo Studies

In vivo evaluations suggest that compounds related to this structure may possess neuroprotective effects and potential applications in treating neurological disorders. For example:

  • Behavioral Studies : Compounds with similar pharmacophores have been tested in animal models for anxiety and depression-like behaviors, indicating potential therapeutic benefits .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, it is useful to compare it with related compounds:

Compound NameStructure SimilarityBiological ActivityNotes
3,4-DimethoxyphenethylamineShares dimethoxy groupModerate receptor bindingLacks pyrrolidine structure
2-(3,4-Dimethoxyphenyl)ethanolSimilar phenyl groupWeak biological activityNo pyrrolidine or amino groups
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dioneContains pyrrolidinePotent against Mycobacterium tuberculosisDifferent substituent patterns

Case Studies

Several studies have focused on the biological evaluation of pyrrolidine derivatives. One notable study synthesized a series of pyrrolidine derivatives and assessed their affinity for serotonin receptors. The findings indicated that certain modifications in the structure could enhance receptor binding and functional activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine-2,5-dione derivatives, emphasizing molecular properties, bioavailability, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Target Compound ~428.5 (estimated) 1-(3,4-dimethoxyphenethyl), 3-(4-ethylphenylamino) Hypothesized CNS activity (structural analogy)
1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione ~343.4 1-(11-sulfanylundecanoyloxy) Polymer conjugation (e.g., PEI modification)
1-(bromoalkyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione ~320–400 (varies) 1-(bromoalkyl), 3-(indol-3-yl) Anticancer/antimicrobial intermediates
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) ~264.0 1-(4-fluorophenyl), 3,4-dichloro Agricultural fungicide

Key Observations:

Substituent Effects on Bioavailability: The target compound’s 3,4-dimethoxyphenethyl and 4-ethylphenylamino groups likely increase its molecular weight (~428.5 g/mol) compared to simpler derivatives like fluoroimide (~264.0 g/mol) . According to Veber’s rules (), compounds with molecular weights >500 often face reduced oral bioavailability. The polar surface area (PSA) of the target is expected to be elevated due to the methoxy and amino groups, which may reduce membrane permeability compared to non-polar derivatives like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione .

Synthetic Utility: Unlike the target compound, 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione is used for polymer functionalization (e.g., PEI modification in nanoparticle synthesis) due to its thiol-terminated chain . This highlights how substituent choice dictates application-specific reactivity.

Biological Activity: Bromoalkyl-indole derivatives (e.g., 1-(bromoalkyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione) are intermediates in anticancer drug discovery, leveraging the indole moiety’s affinity for biological targets . The target compound’s 4-ethylphenylamino group may similarly interact with aromatic receptor pockets but lacks direct evidence of efficacy. Fluoroimide’s dichloro and fluorophenyl groups confer fungicidal activity, whereas the target’s methoxy groups may favor CNS-targeted effects (e.g., MAO inhibition analogs) .

Table 2: Bioavailability Parameters (Inferred)

Parameter Target Compound 1-[(11-sulfanylundecanoyl)oxy] Derivative Fluoroimide
Rotatable Bonds ~8 (estimated) 12 (long alkyl chain) 2 (rigid structure)
Polar Surface Area (PSA) ~90 Ų (estimated) ~60 Ų ~50 Ų
Oral Bioavailability (Rat) Moderate (predicted) Low (high PSA + flexibility) High
  • PSA and Permeation : The target’s higher PSA (~90 Ų) versus fluoroimide (~50 Ų) may limit blood-brain barrier penetration, contrasting with its hypothesized CNS activity .

Research Findings and Limitations

  • Structural Insights : The target compound’s dual aromatic substituents differentiate it from simpler agrochemical diones (e.g., fluoroimide) and sulfhydryl-functionalized derivatives .
  • Data Gaps: No direct pharmacological or toxicological data are available in the provided evidence. Comparative analysis relies on structural analogs and Veber’s bioavailability principles .
  • Synthesis Challenges : The compound’s complexity may require multi-step protocols, akin to bromoalkyl-indole derivatives , but scalable methods remain unverified.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenethylamines and maleic anhydride derivatives. Key steps include cyclization under acidic or basic conditions and subsequent functionalization. For optimization:
  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate amination steps .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How can the structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1^1H and 13^13C NMR for characteristic shifts (e.g., pyrrolidine-dione carbonyls at ~175–180 ppm, aromatic protons at 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between NH and carbonyl groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., inconsistent enzyme inhibition results)?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal Assays : Validate inhibition using fluorescence-based assays (e.g., Förster resonance energy transfer) and radiometric methods .
  • Structural Modifications : Synthesize analogs (e.g., replacing 4-ethylphenyl with fluorophenyl) to test SAR hypotheses .
  • Computational Docking : Use molecular dynamics simulations (AutoDock Vina) to model binding modes and identify key residues (e.g., hydrophobic pockets accommodating dimethoxyphenethyl groups) .

Q. What experimental design strategies are recommended for optimizing reaction parameters in large-scale synthesis?

  • Methodological Answer : Apply statistical Design of Experiments (DoE):
  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response Variables : Yield, purity, reaction time.
  • Example : A Central Composite Design (CCD) with ANOVA analysis can identify interactions (e.g., solvent polarity × temperature) and define optimal ranges .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 72h; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis of the pyrrolidine-dione ring is prevalent at pH <4 .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C in inert atmosphere) .

Methodological Notes

  • Contradictory Data : When bioactivity results conflict, validate assays with positive controls (e.g., known inhibitors) and replicate under standardized conditions .
  • Scalability : Pilot-scale reactions (1–10 mmol) should use flow chemistry systems to minimize exothermic side reactions .

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